Ethyl 2,4-dioxo-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate
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Overview
Description
Ethyl 2,4-dioxo-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate: is an organoboron compound with significant applications in organic synthesis and materials science. This compound features a boronic ester group, which is known for its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of ethyl acetoacetate with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde under mild conditions.
The reaction typically involves the use of a base such as triethylamine and a catalyst like palladium on carbon (Pd/C) to facilitate the formation of the boronic ester.
Industrial Production Methods:
On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and control over reaction parameters.
Purification steps such as recrystallization or column chromatography are employed to achieve high purity of the final product.
Types of Reactions:
Cross-Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boronic esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide are commonly used.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed through oxidation of the boronic ester group.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Biology: It serves as a building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities. Industry: It is utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological processes.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The boronic ester group can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signaling pathways by interacting with key biomolecules.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate: Another organoboron compound with similar applications in cross-coupling reactions.
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Used in similar chemical reactions and applications[_{{{CITATION{{{_3{Ethyl 2- 4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ....
Uniqueness:
Versatility: Ethyl 2,4-dioxo-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate is particularly versatile due to its ability to participate in a wide range of chemical reactions.
Stability: The boronic ester group provides stability to the compound, making it suitable for various industrial applications.
Properties
IUPAC Name |
ethyl 2,4-dioxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO6/c1-6-23-16(22)15(21)11-14(20)12-7-9-13(10-8-12)19-24-17(2,3)18(4,5)25-19/h7-10H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILKONOAQUVQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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